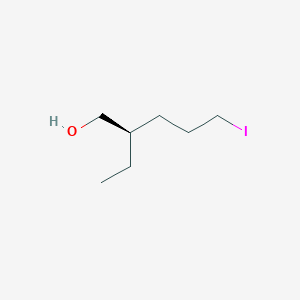
(2R)-2-ethyl-5-iodopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-ethyl-5-iodopentan-1-ol: is an organic compound with the molecular formula C7H15IO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ethyl-5-iodopentan-1-ol typically involves the iodination of a suitable precursor. One common method is the reaction of (2R)-2-ethylpentan-1-ol with iodine and a suitable oxidizing agent, such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3), under mild conditions. The reaction proceeds via the formation of an intermediate iodide, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-ethyl-5-iodopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodide group can be reduced to form the corresponding alkane.
Substitution: The iodide group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the nucleophile, but common reagents include sodium hydroxide (NaOH) for hydroxide substitution and sodium cyanide (NaCN) for cyanide substitution.
Major Products:
Oxidation: Formation of 2-ethyl-5-iodopentan-1-one or 2-ethyl-5-iodopentanal.
Reduction: Formation of 2-ethylpentane.
Substitution: Formation of 2-ethyl-5-hydroxypentan-1-ol or 2-ethyl-5-cyanopentan-1-ol.
Scientific Research Applications
Chemistry: (2R)-2-ethyl-5-iodopentan-1-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols. It serves as a substrate for investigating the stereoselectivity of various enzymes.
Medicine: Research into the potential pharmaceutical applications of this compound includes its use as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-ethyl-5-iodopentan-1-ol exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its hydroxyl and iodide groups. These interactions can involve hydrogen bonding, nucleophilic substitution, or redox reactions, depending on the context.
Comparison with Similar Compounds
(2R)-2-ethyl-5-bromopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(2R)-2-ethyl-5-chloropentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
(2R)-2-ethyl-5-fluoropentan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in (2R)-2-ethyl-5-iodopentan-1-ol imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in certain synthetic applications where other halogenated compounds may not be as effective.
Properties
CAS No. |
923582-47-2 |
|---|---|
Molecular Formula |
C7H15IO |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
(2R)-2-ethyl-5-iodopentan-1-ol |
InChI |
InChI=1S/C7H15IO/c1-2-7(6-9)4-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
CZNJXXHTRLITLS-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CCCI)CO |
Canonical SMILES |
CCC(CCCI)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
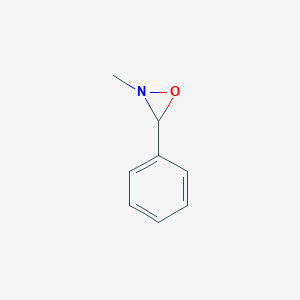
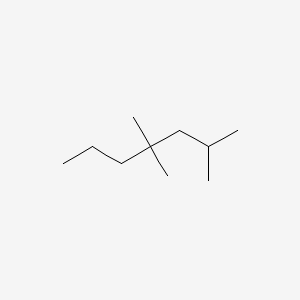
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
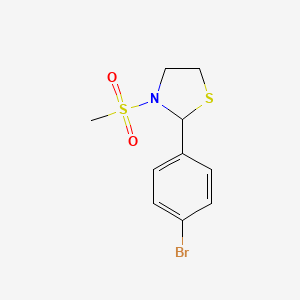


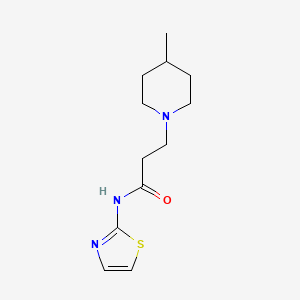
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
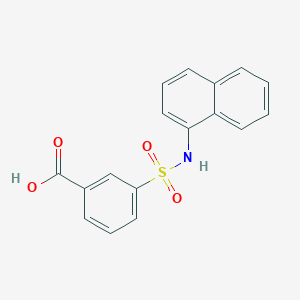
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
